molecular formula C9H11NO B8533290 7-Methyl-2,3-dihydrobenzofuran-5-amine

7-Methyl-2,3-dihydrobenzofuran-5-amine

Cat. No. B8533290
M. Wt: 149.19 g/mol
InChI Key: DOTPWOGIHMMYOD-UHFFFAOYSA-N
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Patent
US05935972

Procedure details

A solution of 7-methyl-5-nitro-2,3-dihydrobenzofuran (2 g) in ethanol (25 ml) was hydrogenated over palladium on carbon catalyst overnight. The catalyst was filtered off and the solvent removed in vacuo. The residue was partitioned between ether (30 ml) and hydrochloric acid (2M; 30 ml), the acid layer removed and the organic extracted with further acid. The combined acidic extracts were basified with 5M sodium hydroxide and extracted with ether (4×25 ml). The combined, dried (MgSO4), extracts were evaporated in vacuo to give the title compound as a brown solid (0.7 g).
Name
7-methyl-5-nitro-2,3-dihydrobenzofuran
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[O:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]([N+:11]([O-])=O)[CH:3]=1>C(O)C.[Pd]>[NH2:11][C:4]1[CH:3]=[C:2]([CH3:1])[C:10]2[O:9][CH2:8][CH2:7][C:6]=2[CH:5]=1

Inputs

Step One
Name
7-methyl-5-nitro-2,3-dihydrobenzofuran
Quantity
2 g
Type
reactant
Smiles
CC1=CC(=CC=2CCOC21)[N+](=O)[O-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether (30 ml) and hydrochloric acid (2M; 30 ml)
CUSTOM
Type
CUSTOM
Details
the acid layer removed
EXTRACTION
Type
EXTRACTION
Details
the organic extracted with further acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4), extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C2=C(CCO2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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